Triiron dodecacarbonyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Triiron dodecacarbonyl can be synthesized through several methods:

-

Thermolysis of Iron Pentacarbonyl: : One of the earliest methods involves the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] This reaction is typically carried out under controlled conditions to ensure the formation of this compound .

-

Reaction with Base and Subsequent Oxidation: : Another common method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] The resulting hydrido cluster is then oxidized with acid to form this compound .

Analyse Chemischer Reaktionen

Triiron dodecacarbonyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iron carbonyl complexes.

Reduction: Reduction reactions can lead to the formation of lower nuclearity iron carbonyl clusters.

Substitution: The carbonyl ligands in this compound can be substituted with other ligands such as phosphines or amines.

Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions . Major products formed from these reactions include diiron and tetrairon carbonyl complexes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Hydroboration Reactions

Triiron dodecacarbonyl has been effectively utilized as a catalyst in hydroboration reactions. Recent studies have demonstrated its ability to facilitate the selective reduction of esters to ethers, showcasing a wide substrate scope. This application is particularly valuable in organic synthesis where selective transformations are crucial .

1.2 Alkene Hydrosilylation

Another prominent application of this compound is in alkene hydrosilylation. Research indicates that this compound can enhance the efficiency of hydrosilylation reactions, which are essential for producing silanes and silicones used in various industrial applications .

Material Science

2.1 Chemical Vapor Deposition (CVD)

This compound is employed in chemical vapor deposition processes to create thin films of iron nanoparticles. These films exhibit desirable properties such as high surface area and catalytic activity, making them suitable for applications in electronics and sensors . The average size of the iron nanoparticles produced through this method is approximately 4.1 nm, indicating the potential for nanoscale applications.

2.2 Photocatalytic Applications

The compound has also been explored for photocatalytic applications, where it acts as a precursor for synthesizing other materials under light irradiation. This capability allows for the development of novel materials with tailored properties for energy conversion and storage technologies .

Polymer Synthesis

3.1 Synthesis of Polysiloxanes

This compound plays a role in the synthesis of polysiloxanes, where it can be involved in polymerization reactions that yield silicone-based materials with unique properties. The use of this compound in these processes can lead to higher yields and improved material characteristics .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Catalysis | Hydroboration | Selective reduction of esters to ethers |

| Alkene hydrosilylation | Enhanced efficiency in producing silanes | |

| Material Science | Chemical Vapor Deposition | Creation of iron nanoparticle films |

| Photocatalytic applications | Development of materials for energy conversion | |

| Polymer Synthesis | Synthesis of polysiloxanes | Higher yields and improved material properties |

Case Studies

Case Study 1: Hydroboration Efficiency

In a study published by ACS Publications, researchers demonstrated that this compound significantly improved the yield and selectivity in hydroboration reactions compared to traditional catalysts. The findings indicated that varying reaction conditions could further optimize performance, making it a valuable tool in synthetic organic chemistry .

Case Study 2: Thin Film Production via CVD

A research article highlighted the use of this compound in CVD processes to produce thin films of iron nanoparticles. The resulting films were characterized using various techniques, confirming their suitability for electronic applications due to their high conductivity and catalytic properties .

Wirkmechanismus

The mechanism by which triiron dodecacarbonyl exerts its effects involves the coordination of its iron atoms with various ligands. The compound’s triangular structure allows for unique interactions with other molecules, facilitating reactions such as ligand substitution and bond cleavage . The molecular targets and pathways involved in these reactions are primarily related to the iron centers and their ability to coordinate with different ligands .

Vergleich Mit ähnlichen Verbindungen

Triiron dodecacarbonyl can be compared with other similar compounds, such as:

Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂): Similar in structure but contains ruthenium instead of iron.

Triosmium Dodecacarbonyl (Os₃(CO)₁₂): Another analogous compound with osmium.

Iron Pentacarbonyl (Fe(CO)₅): A simpler iron carbonyl compound with five carbonyl ligands.

This compound is unique due to its triangular structure and the specific reactivity of its iron centers, which make it a versatile compound in various chemical reactions and applications .

Biologische Aktivität

Triiron dodecacarbonyl (Fe₃(CO)₁₂) is an organoiron compound notable for its unique structure and reactivity, particularly in biological contexts. This article explores its biological activity, synthesis, reactivity, and potential applications, supported by data tables and case studies.

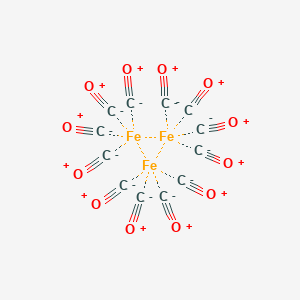

Structure and Properties

This compound consists of three iron atoms arranged in a triangular configuration, surrounded by twelve carbon monoxide (CO) ligands. The compound appears as a dark green solid that sublimates under vacuum and is soluble in nonpolar organic solvents . Its structure can be represented as follows:

The compound is known for its reactivity, especially as a source of zero-valent iron, which can participate in various chemical reactions, including those mimicking biological processes.

Synthesis

The synthesis of this compound typically involves the thermolysis of iron pentacarbonyl (Fe(CO)₅) or the reaction of Fe(CO)₅ with a base followed by acid treatment. The general reaction pathway is:

This synthesis route highlights the compound's accessibility for research and potential applications in catalysis and biomimetic chemistry.

Hydrogenase Mimics

One of the most promising areas of research involving this compound is its role as a bioinspired model for hydrogenases. These enzymes are crucial for hydrogen production and utilization in biological systems. Studies have shown that this compound can effectively catalyze proton reduction, mimicking the function of natural hydrogenases .

Case Study: Catalytic Activity

A study demonstrated that this compound complexes modified with bisphosphine ligands exhibited significant catalytic activity for proton reduction at low overpotential. The catalytic cycle involved the formation of stable iron-sulfur clusters that facilitated electron transfer processes analogous to those occurring in natural hydrogenases.

Interaction with Biological Molecules

This compound has also been investigated for its interactions with various biological molecules. For instance, research indicates that it can form π-complexes with fatty acids such as conjugated linoleic acid (CLA), enhancing our understanding of its potential roles in biochemical pathways .

Reactivity and Safety Considerations

While this compound shows great promise in biological applications, it also poses safety risks due to its pyrophoric nature and toxicity associated with carbon monoxide release. Proper handling protocols are essential when working with this compound in laboratory settings.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | Fe₃(CO)₁₂ |

| Structure | Triangular arrangement of three iron atoms with twelve CO ligands |

| Synthesis Methods | Thermolysis of Fe(CO)₅; reaction with bases and acids |

| Biological Role | Mimics hydrogenases; catalyzes proton reduction |

| Safety Risks | Pyrophoric; toxic carbon monoxide release |

Eigenschaften

IUPAC Name |

carbon monoxide;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-52-8 |

Source

|

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.